2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374143
InChI: InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H14BBrN2O5
Molecular Weight: 356.97 g/mol

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC18374143

Molecular Formula: C12H14BBrN2O5

Molecular Weight: 356.97 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C12H14BBrN2O5
Molecular Weight 356.97 g/mol
IUPAC Name 2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3
Standard InChI Key HCDXJVBLVMZEBD-UHFFFAOYSA-N
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br

Introduction

Structural and Chemical Characterization

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₄BBrN₂O₅ and a molecular weight of 356.97 g/mol. The structure features a pyridine ring substituted with a bromine atom at position 5 and an ethoxy group at position 2. The dioxazaborocane moiety, a six-membered ring containing boron, oxygen, and nitrogen atoms, is methyl-substituted at position 6 (Figure 1).

Key Structural Features

  • Pyridine Core: The bromine atom at C5 enhances electrophilic reactivity, while the ethoxy group at C2 contributes to steric and electronic modulation .

  • Dioxazaborocane Ring: The boron atom exhibits a trigonal planar geometry, typical of sp² hybridization, with two oxygen and one nitrogen atom forming the coordination sphere . The methyl group at C6 stabilizes the ring through steric effects .

Physicochemical Properties

PropertyValueSource
Molecular Weight356.97 g/mol
Purity≥95%
SolubilityLimited in polar solvents
StabilityAir-stable as MIDA boronate

Synthesis and Purification

The synthesis involves a multi-step protocol leveraging boron-based coupling strategies:

Synthetic Pathway

  • Pyridine Functionalization:

    • Bromination of 2-ethoxy-3-pyridinol using PBr₃ yields 5-bromo-2-ethoxy-3-pyridinol .

    • Subsequent protection of the hydroxyl group as a triflate enables Suzuki-Miyaura coupling .

  • Dioxazaborocane Formation:

    • Condensation of the pyridine intermediate with methyliminodiacetic acid (MIDA) and boron trifluoride etherate under inert conditions forms the dioxazaborocane ring .

    • The reaction proceeds via a nucleophilic attack mechanism, with BF₃ acting as a Lewis acid catalyst .

  • Purification:

    • Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in ≥95% purity .

Optimization Considerations

  • Temperature: Reactions are conducted at 0–25°C to prevent boronate hydrolysis .

  • Solvent: Anhydrous dichloromethane minimizes side reactions.

Reactivity and Applications

Chemical Reactivity

  • Suzuki-Miyaura Coupling: The MIDA boronate acts as a stable precursor for cross-coupling reactions, enabling aryl-aryl bond formation (Figure 2) .
    R–B(MIDA) + Ar–XPd catalystR–Ar\text{R–B(MIDA) + Ar–X} \xrightarrow{\text{Pd catalyst}} \text{R–Ar}

  • Electrophilic Substitution: The bromine atom facilitates further functionalization (e.g., amination, cyanation) .

Material Science Applications

  • Coordination Polymers: Boron-nitrogen coordination sites enable metal-organic framework (MOF) synthesis .

  • Luminescent Materials: Pyridine-boron complexes emit blue light (λₑₘ: 450 nm) .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles for boron neutron capture therapy (BNCT).

  • Catalysis: As a ligand in asymmetric catalysis .

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